(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate
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Overview
Description
Fmoc-Isoleucinol is a derivative of isoleucine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Isoleucinol typically involves the protection of the amino group of isoleucinol with the Fmoc group. This can be achieved by reacting isoleucinol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with isoleucinol to form the desired product .
Industrial Production Methods
Industrial production of Fmoc-Isoleucinol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Isoleucinol undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amino group of deprotected isoleucinol can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-Isoleucinol is widely used in the synthesis of peptides and proteins. Its stable Fmoc protecting group allows for sequential addition of amino acids in SPPS .
Biology
In biological research, Fmoc-Isoleucinol is used to synthesize peptides that can be studied for their biological activity, including enzyme substrates and inhibitors .
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-Isoleucinol are investigated for their therapeutic potential, including as drugs for various diseases .
Industry
In the pharmaceutical industry, Fmoc-Isoleucinol is used in the large-scale synthesis of peptide-based drugs .
Mechanism of Action
The primary mechanism of action of Fmoc-Isoleucinol involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leucinol: Similar to Fmoc-Isoleucinol but derived from leucine.
Fmoc-Valinol: Derived from valine and used in similar applications.
Uniqueness
Fmoc-Isoleucinol is unique due to its specific side chain derived from isoleucine, which can impart different properties to the resulting peptides compared to those synthesized from other amino acid derivatives .
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24) |
InChI Key |
YMPMFRNXDNCNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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